molecular formula C8H11NO B1447126 8-Oxabicyclo[3.2.1]octane-3-carbonitrile CAS No. 855386-64-0

8-Oxabicyclo[3.2.1]octane-3-carbonitrile

Cat. No.: B1447126
CAS No.: 855386-64-0
M. Wt: 137.18 g/mol
InChI Key: XBUUNYOCQXPUMU-UHFFFAOYSA-N
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Description

8-Oxabicyclo[321]octane-3-carbonitrile is a bicyclic organic compound with the molecular formula C8H11NO It features a unique 8-oxabicyclo[321]octane core structure, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octane-3-carbonitrile involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the formation of the desired compound with high diastereoselectivity and enantioselectivity.

Another approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 . This method provides an efficient route to construct 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling-up procedures.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]octane-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxabicyclo[3.2.1]octane-3-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

8-oxabicyclo[3.2.1]octane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUUNYOCQXPUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Reactant of Route 2
8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Reactant of Route 3
8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Reactant of Route 4
8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Reactant of Route 5
8-Oxabicyclo[3.2.1]octane-3-carbonitrile
Reactant of Route 6
8-Oxabicyclo[3.2.1]octane-3-carbonitrile

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